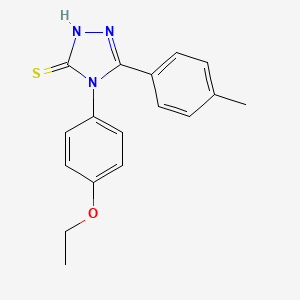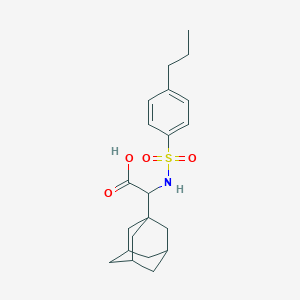
2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid, also known as Adapalene, is a synthetic retinoid derivative and is used as a topical medication for the treatment of acne and other skin conditions. Adapalene is a member of the retinoid family, which are compounds derived from vitamin A and are used to treat various skin conditions. Adapalene has been approved for use in both adults and adolescents, and has been shown to be effective in reducing the severity of acne.
Mecanismo De Acción
2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid works by binding to specific receptors in the skin, known as retinoic acid receptors (RARs). Once bound to the RARs, this compound modulates the activity of genes involved in the regulation of skin cell growth, differentiation, and inflammation. This compound also reduces the production of sebum, which is the oily substance produced by the sebaceous glands in the skin that can lead to acne.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on the skin. This compound has been shown to reduce inflammation, regulate sebum production, and regulate the growth and differentiation of skin cells. This compound has also been shown to reduce the formation of comedones, which are the small, often white bumps that can form under the skin and can lead to acne.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid has a number of advantages for use in laboratory experiments. This compound is relatively stable, with a shelf life of up to two years when stored at room temperature. This compound is also relatively inexpensive, making it an attractive option for laboratory experiments. However, this compound does have some limitations for use in laboratory experiments. This compound can be irritating to the skin, and can cause redness, itching, and burning. Additionally, this compound is a synthetic compound, and as such, may not be as biologically active as naturally occurring retinoids.
Direcciones Futuras
2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid has a number of potential future applications, including the treatment of other skin conditions such as psoriasis and eczema. Additionally, this compound may be used to study the effects of topical retinoids on gene expression, and the effects of topical retinoids on the immune system. This compound may also be used in combination with other medications to treat acne, and may be used in combination with other topical medications to treat other skin conditions. Finally, this compound may be used in the development of novel retinoids for the treatment of skin conditions.
Métodos De Síntesis
2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid is synthetically produced by the reaction of adamantan-1-yl bromide and 4-propylbenzenesulfonamidoacetic acid in the presence of an aqueous base. The reaction is carried out under a nitrogen atmosphere at a temperature of 50-55°C, and the resulting product is purified by column chromatography.
Aplicaciones Científicas De Investigación
2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid has been widely studied in scientific research, with applications in the fields of dermatology, pharmacology, and toxicology. In dermatology, this compound has been used to study the effects of topical retinoids on the skin, including the effects on skin cell proliferation, differentiation, and gene expression. In pharmacology, this compound has been used to study the pharmacokinetics, pharmacodynamics, and safety of topical retinoids. In toxicology, this compound has been used to study the effects of topical retinoids on the skin, including irritation and sensitization potential.
Propiedades
IUPAC Name |
2-(1-adamantyl)-2-[(4-propylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4S/c1-2-3-14-4-6-18(7-5-14)27(25,26)22-19(20(23)24)21-11-15-8-16(12-21)10-17(9-15)13-21/h4-7,15-17,19,22H,2-3,8-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFQXSDKZZIXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC(C(=O)O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-dimethyl-2-[(4-methylpiperidin-1-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6143575.png)
![2-(1-chloroethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6143586.png)
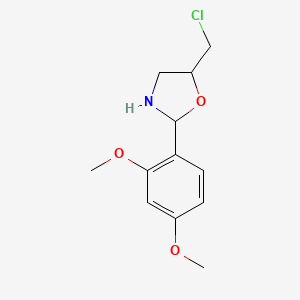
![ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6143620.png)
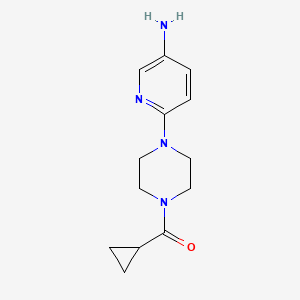

![2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide](/img/structure/B6143650.png)

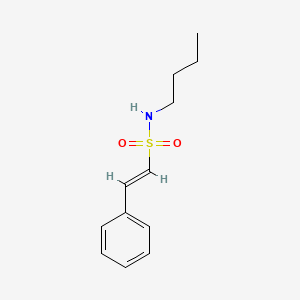
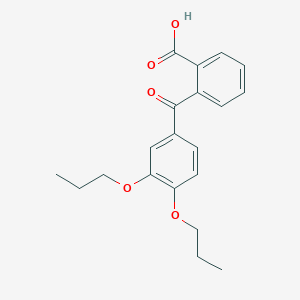
![4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6143681.png)
